Cas no 2223050-13-1 (1,2-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole)

1,2-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 1,2-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 1,2-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 1,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole
- CS-0368911
- 2223050-13-1
- EN300-3238879
-
- MDL: MFCD28055187
- インチ: 1S/C11H19BN2O2/c1-8-13-9(7-14(8)6)12-15-10(2,3)11(4,5)16-12/h7H,1-6H3
- InChIKey: VPJVMVYTRJQPOS-UHFFFAOYSA-N
- SMILES: O1B(C2=CN(C)C(C)=N2)OC(C)(C)C1(C)C
計算された属性
- 精确分子量: 222.1539580 g/mol
- 同位素质量: 222.1539580 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 267
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 222.09
- トポロジー分子極性表面積: 36.3
1,2-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D907960-100mg |
1,2-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole |
2223050-13-1 | 95% | 100mg |
12,000.00 | 2021-05-17 | |
Enamine | EN300-3238879-0.5g |
1,2-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole |
2223050-13-1 | 0.5g |
$1247.0 | 2023-09-04 | ||
Enamine | EN300-3238879-5g |
1,2-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole |
2223050-13-1 | 5g |
$3770.0 | 2023-09-04 | ||
Enamine | EN300-3238879-0.05g |
1,2-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole |
2223050-13-1 | 0.05g |
$1091.0 | 2023-09-04 | ||
Enamine | EN300-3238879-1g |
1,2-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole |
2223050-13-1 | 1g |
$1299.0 | 2023-09-04 | ||
Enamine | EN300-3238879-10.0g |
1,2-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole |
2223050-13-1 | 10.0g |
$5590.0 | 2023-07-06 | ||
Enamine | EN300-3238879-10g |
1,2-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole |
2223050-13-1 | 10g |
$5590.0 | 2023-09-04 | ||
Enamine | EN300-3238879-0.25g |
1,2-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole |
2223050-13-1 | 0.25g |
$1196.0 | 2023-09-04 | ||
Enamine | EN300-3238879-1.0g |
1,2-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole |
2223050-13-1 | 1.0g |
$1299.0 | 2023-07-06 | ||
Enamine | EN300-3238879-5.0g |
1,2-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole |
2223050-13-1 | 5.0g |
$3770.0 | 2023-07-06 |
1,2-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole 関連文献
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
1,2-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazoleに関する追加情報
Recent Advances in the Study of 1,2-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (CAS: 2223050-13-1)
The compound 1,2-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (CAS: 2223050-13-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential use in drug development.
Recent studies have highlighted the role of this compound as a versatile intermediate in the synthesis of boron-containing heterocycles, which are increasingly recognized for their utility in drug discovery. The tetramethyl-1,3,2-dioxaborolane moiety, in particular, has been shown to enhance the stability and bioavailability of the imidazole core, making it an attractive candidate for further pharmacological investigation. Researchers have employed advanced spectroscopic techniques, including NMR and X-ray crystallography, to elucidate the compound's structural characteristics and reactivity.
In vitro and in vivo studies have demonstrated promising results regarding the compound's biological activity. For instance, preliminary data suggest that 1,2-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole exhibits inhibitory effects on specific enzymatic targets involved in inflammatory pathways. These findings have sparked interest in its potential application as an anti-inflammatory agent, with ongoing research exploring its mechanism of action and therapeutic efficacy in preclinical models.
Furthermore, the compound's boron-containing structure has been leveraged in the development of novel proteolysis-targeting chimeras (PROTACs), a cutting-edge approach in targeted protein degradation. Recent publications have reported the successful incorporation of this compound into PROTAC designs, highlighting its ability to facilitate the selective degradation of disease-relevant proteins. This application underscores the compound's versatility and its potential to address unmet medical needs in oncology and other therapeutic areas.
Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing off-target effects. Current research efforts are focused on structural modifications to improve its drug-like characteristics, such as solubility and metabolic stability. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.
In conclusion, 1,2-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (CAS: 2223050-13-1) represents a promising scaffold in medicinal chemistry, with diverse applications ranging from anti-inflammatory therapeutics to targeted protein degradation. Continued research into its biological mechanisms and synthetic optimization will be critical to unlocking its full potential in drug development. This brief underscores the importance of interdisciplinary collaboration and innovative approaches in advancing the field of chemical biology.
2223050-13-1 (1,2-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole) Related Products
- 1421532-66-2(1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride)
- 16956-42-6(3-amino-1-benzylurea)
- 1696238-61-5(3-{(tert-butoxy)carbonylamino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid)
- 1805750-82-6(Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate)
- 1248661-13-3(Ethyl 2-amino-5-fluoro-3-methoxybenzoate)
- 2411195-19-0(Quinazolin-7-yl sulfurofluoridate)
- 383129-21-3(2-(3-chlorophenyl)azepane)
- 946374-87-4(N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethylnaphthalene-1-carboxamide)
- 2763976-03-8(Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate)
- 1415560-72-3(Ethyl 4-tert-butyl-2-hydroxybenzoate)




